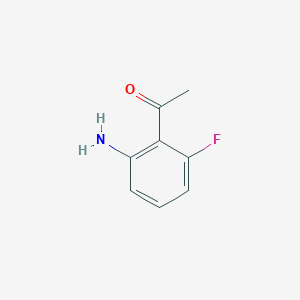

1-(2-Amino-6-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

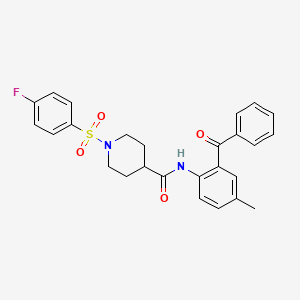

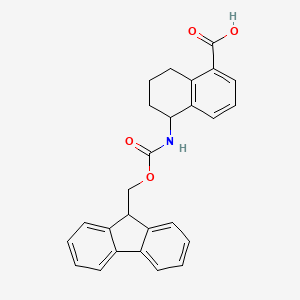

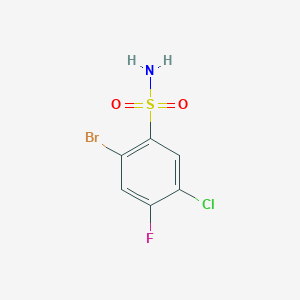

“1-(2-Amino-6-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 869937-08-6 . It has a molecular weight of 153.16 and its linear formula is C8H8FNO . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for “1-(2-Amino-6-fluorophenyl)ethanone” is 1S/C8H8FNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(2-Amino-6-fluorophenyl)ethanone” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis of Novel Compounds

- Antimicrobial and Antifungal Applications : Novel Schiff bases derived from derivatives similar to 1-(2-Amino-6-fluorophenyl)ethanone have been synthesized and demonstrated significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Puthran et al., 2019).

- Anticonvulsant Agents : Research into the synthesis of indole derivatives related to 1-(2-Amino-6-fluorophenyl)ethanone has identified compounds with significant anticonvulsant activity, offering insights into new treatments for epilepsy (Ahuja & Siddiqui, 2014).

Molecular Structure and Properties

- Molecular Docking and Structure Analysis : Studies on the molecular structure, FT-IR, vibrational assignments, and molecular docking of derivatives have provided insights into their potential inhibitory activities against enzymes and receptors, indicating their relevance in the design of novel therapeutic agents (Mary et al., 2015).

Receptor Antagonists and Imaging Agents

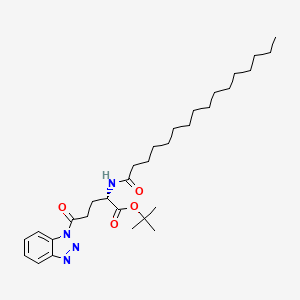

- NK1 Receptor Antagonist Synthesis : Efficient synthesis of aprepitant, an NK1 receptor antagonist used in treating chemotherapy-induced nausea, has been described, showcasing the compound's utility in medicinal chemistry (Brands et al., 2003).

Fluorescent Amino Acids and Biological Studies

- Chemical Biology : Fluorescent amino acids, including derivatives related to 1-(2-Amino-6-fluorophenyl)ethanone, have been utilized as building blocks for labeling peptides and proteins, enabling non-invasive studies in biological systems and contributing significantly to our understanding of molecular interactions and processes (Cheng et al., 2020).

Safety and Hazards

The safety information for “1-(2-Amino-6-fluorophenyl)ethanone” includes several hazard statements: H302-H315-H319-H332-H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for “1-(2-Amino-6-fluorophenyl)ethanone” are not mentioned in the sources I found, it’s worth noting that research into new compounds often involves further exploration of their properties, potential applications, and safety considerations. Additionally, the development of more efficient and environmentally friendly synthesis methods is a common focus of research in chemistry .

properties

IUPAC Name |

1-(2-amino-6-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBGVWWGWKITGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)

![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)

![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)